Regioisomeric Topological Differentiation: [2,3-g] vs. [3,2-e] Fusion Pattern Comparison
The [2,3-g] fusion pattern of 2H-pyrrolo[2,3-g][1,3]benzoxazole (CID 45120281) places the pyrrole nitrogen at a position topologically distinct from that in the [3,2-e] isomer 2H-pyrrolo[3,2-e][1,3]benzoxazole (CID 45120278). While computed global molecular properties—including exact mass (158.048012819 Da), XLogP3-AA (0.2), TPSA (34 Ų), rotatable bond count (0), and hydrogen bond acceptor count (3)—are identical between the two regioisomers [1], their InChIKeys (PXITYTUBKOKYBD vs. PMOVBDKOOVMFPE) and SMILES strings confirm non-identical connectivity [2]. This topological difference directly impacts the spatial vector of the pyrrole N–H hydrogen-bond donor motif, a critical recognition element for ATP-binding pockets and metal-chelation sites [3].
| Evidence Dimension | Molecular topology (fusion pattern connectivity) |
|---|---|
| Target Compound Data | 2H-pyrrolo[2,3-g][1,3]benzoxazole; InChIKey: PXITYTUBKOKYBD-UHFFFAOYSA-N; SMILES: C1N=C2C=CC3=NC=CC3=C2O1 |
| Comparator Or Baseline | 2H-pyrrolo[3,2-e][1,3]benzoxazole; InChIKey: PMOVBDKOOVMFPE-UHFFFAOYSA-N; SMILES: C1N=C2C3=CC=NC3=CC=C2O1 |
| Quantified Difference | Distinct InChIKey and SMILES; zero rotatable bonds in both scaffolds enforce rigid, non-interchangeable 3D geometry |
| Conditions | Computed descriptors from PubChem (2021.05.07 release); validated by IUPAC nomenclature and structural depiction |
Why This Matters
In fragment-based screening, regioisomers with identical global properties but differing connectivity often exhibit divergent binding modes; selecting the correct regioisomer is essential for SAR integrity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45120281 and CID 45120278. Computed Properties, PubChem release 2021.05.07. Retrieved May 13, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summaries: CID 45120281 (2H-Pyrrolo[2,3-G]benzoxazole) and CID 45120278 (2H-Pyrrolo[3,2-E]benzoxazole). Retrieved May 13, 2026. View Source
- [3] Barelier, S.; Eidam, O.; Fish, I.; et al. Increasing Chemical Space Coverage by Combining Empirical and Computational Fragment Screens. ACS Chem. Biol. 2014, 9 (7), 1528–1535. View Source
